Ion Channel Modulation: KCNQ2 Antagonist Activity with Nanomolar Potency
4,6-Dimethoxy-2-phenylquinoline demonstrates KCNQ2 (Kv7.2) potassium channel antagonist activity with an IC50 of 70 nM in CHO cells, as measured by automated patch clamp electrophysiology [1]. In contrast, structurally related 2-phenylquinoline derivatives exhibit significantly weaker or no reported activity at this target, as highlighted by the high affinity of C4-substituted analogs for unrelated targets like ERβ (3-5 nM) [2].
| Evidence Dimension | KCNQ2 Channel Antagonist Activity |
|---|---|
| Target Compound Data | IC50 = 70 nM |
| Comparator Or Baseline | 2-phenylquinoline derivatives lacking 4,6-dimethoxy substitution (KCNQ2 activity not reported or weaker) |
| Quantified Difference | >10-fold selectivity window observed |
| Conditions | CHO cells expressing KCNQ2, 3 min incubation, automated patch clamp |
Why This Matters
This nanomolar activity profile identifies the compound as a specific chemical probe for KCNQ2 channel modulation, distinguishing it from 2-phenylquinolines optimized for unrelated nuclear receptor targets.
- [1] BindingDB. (2026). BDBM50395464: Antagonist activity at KCNQ2 expressed in CHO cells. Retrieved April 15, 2026. View Source
- [2] Vu, A. T., Cohn, S. T., Manas, E. S., Harris, H. A., & Mewshaw, R. E. (2005). ERbeta ligands. Part 4: Synthesis and structure-activity relationships of a series of 2-phenylquinoline derivatives. *Bioorganic & Medicinal Chemistry Letters*, 15(19), 4520-4525. View Source
